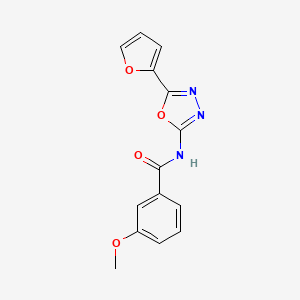

N-(5-(呋喃-2-基)-1,3,4-噁二唑-2-基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a benzamide derivative with a furan and an oxadiazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Benzamide is a simple carboxamide derivative of benzoic acid.

Synthesis Analysis

While specific synthesis methods for this compound were not found, furan compounds can be synthesized from furfural, which can be obtained from renewable resources . Oxadiazole derivatives can be synthesized from carboxylic acid hydrazides .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The physical and chemical properties of this specific compound would likely depend on the functional groups present and their arrangement .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide:

Antimicrobial Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide: has shown significant potential as an antimicrobial agent. The presence of the furan and oxadiazole rings in its structure contributes to its ability to inhibit the growth of various bacterial and fungal strains. This compound can be particularly effective against multi-drug resistant bacteria, making it a valuable candidate for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. The oxadiazole moiety is known for its ability to interfere with cancer cell proliferation and induce apoptosis. Studies have demonstrated that N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide: has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly useful in the development of treatments for neurodegenerative diseases and other conditions associated with oxidative stress .

Antiviral Applications

The compound has shown potential antiviral activity against a range of viruses. Its mechanism of action involves inhibiting viral replication and disrupting viral protein synthesis. This makes it a promising candidate for developing antiviral drugs, especially for emerging viral infections .

Agricultural Applications

In agriculture, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide can be used as a pesticide or herbicide. Its antimicrobial and antifungal properties help protect crops from various pathogens, enhancing crop yield and quality. Additionally, its relatively low toxicity to non-target organisms makes it an environmentally friendly option .

Material Science

The compound’s unique chemical structure allows it to be used in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its ability to form stable thin films and its electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .

Drug Delivery Systems

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide: can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs. This enhances the solubility, stability, and bioavailability of the drugs, improving their therapeutic efficacy. It is particularly useful in the development of targeted drug delivery systems for cancer therapy .

These applications highlight the versatility and potential of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide in various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

作用机制

Target of Action

The primary target of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is currently unknown. Similar compounds have been found to target proteins likealdose reductase . Aldose reductase plays a crucial role in the polyol pathway and is implicated in various pathological conditions, including diabetic complications.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target protein and modulate its activity, leading to downstream effects .

Biochemical Pathways

If it targets aldose reductase, it could potentially influence thepolyol pathway , which is involved in glucose metabolism and is implicated in various pathological conditions.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

If it targets aldose reductase, it could potentially modulate glucose metabolism and have implications for conditions like diabetes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

安全和危害

属性

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c1-19-10-5-2-4-9(8-10)12(18)15-14-17-16-13(21-14)11-6-3-7-20-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNMKPFWJUFBNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2821702.png)

![3-(4-fluorophenyl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)

![ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821713.png)

![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)

![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2821718.png)

![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2821726.png)